(4-Benzylpiperidin-1-yl)(6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone
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Overview
Description
(4-BENZYLPIPERIDINO)(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound that features a combination of piperidine, isoxazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE typically involves multi-step organic reactions. One common approach is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-BENZYLPIPERIDINO)(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 4-benzylpiperidine share structural similarities and exhibit comparable biological activities.
Isoxazole Derivatives: These compounds are known for their diverse pharmacological properties.
Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry for their therapeutic potential.
Uniqueness
(4-BENZYLPIPERIDINO)(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE is unique due to its combination of piperidine, isoxazole, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25N3O2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C26H25N3O2/c1-18-16-22(23-24(28-31-25(23)27-18)21-10-6-3-7-11-21)26(30)29-14-12-20(13-15-29)17-19-8-4-2-5-9-19/h2-11,16,20H,12-15,17H2,1H3 |
InChI Key |
PHMYSSJPSSBAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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